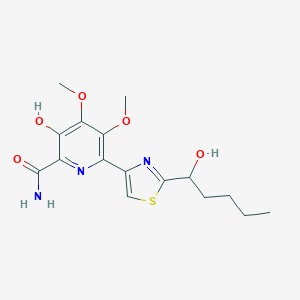
Karnamicin C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin C5 is an aminoglycoside antibiotic that is commonly used in laboratory experiments. It is a derivative of kanamycin A and is produced by the bacterium Streptomyces kanamyceticus. Kanamycin C5 has been extensively studied due to its broad-spectrum activity against a variety of bacterial species.
Mécanisme D'action
Kanamycin C5 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome, preventing the binding of tRNA and the formation of peptide bonds. This leads to the accumulation of incomplete proteins, which are toxic to the bacterial cell.
Effets Biochimiques Et Physiologiques
Kanamycin C5 has several biochemical and physiological effects on bacterial cells. It disrupts the normal functioning of the bacterial ribosome, leading to the accumulation of incomplete proteins. This can cause cell death or inhibit bacterial growth. Kanamycin C5 also increases the permeability of the bacterial cell membrane, making it more susceptible to other antibiotics and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
Kanamycin C5 has several advantages for lab experiments. It has a broad-spectrum activity against a variety of bacterial species, making it a useful tool for studying bacterial growth and metabolism. It is also a selectable marker for genetic engineering experiments, allowing for the selection of transformed cells.
However, there are also limitations to the use of kanamycin C5 in lab experiments. It can be toxic to eukaryotic cells, making it unsuitable for certain experiments. It also has a high risk of inducing antibiotic resistance in bacterial populations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of kanamycin C5. One area of interest is the development of new antibiotics that are less prone to inducing antibiotic resistance. Another area of interest is the study of the effects of kanamycin C5 on bacterial biofilms, which are resistant to many antibiotics. Finally, the use of kanamycin C5 as a therapeutic agent for bacterial infections is an area of ongoing research.
Conclusion
Kanamycin C5 is a broad-spectrum antibiotic that has been extensively studied in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. Future research directions include the development of new antibiotics, the study of bacterial biofilms, and the use of kanamycin C5 as a therapeutic agent for bacterial infections.
Méthodes De Synthèse
Kanamycin C5 is synthesized by the fermentation of Streptomyces kanamyceticus. The bacterium is grown in a nutrient-rich medium, and the kanamycin C5 is extracted from the resulting culture. The purification process involves several steps, including filtration, chromatography, and crystallization. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Kanamycin C5 has been widely used in scientific research due to its broad-spectrum activity against a variety of bacterial species. It is commonly used in microbiology and biochemistry experiments to study the effects of antibiotics on bacterial growth and metabolism. Kanamycin C5 is also used in genetic engineering experiments as a selectable marker for the selection of transformed cells.
Propriétés
Numéro CAS |
122535-58-4 |
|---|---|
Nom du produit |
Karnamicin C5 |
Formule moléculaire |
C16H21N3O5S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
3-hydroxy-6-[2-(1-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O5S/c1-4-5-6-9(20)16-18-8(7-25-16)10-13(23-2)14(24-3)12(21)11(19-10)15(17)22/h7,9,20-21H,4-6H2,1-3H3,(H2,17,22) |
Clé InChI |
LOKJKKSGZWKPAO-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
SMILES canonique |
CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




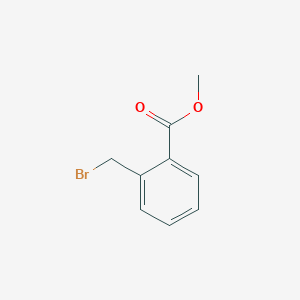
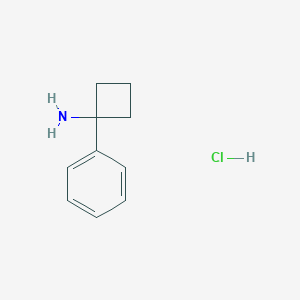

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
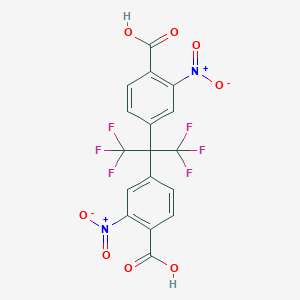
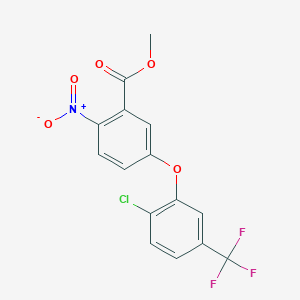
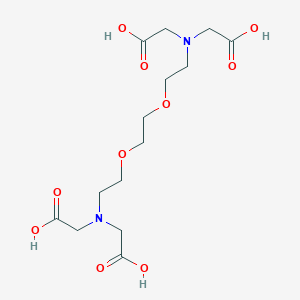
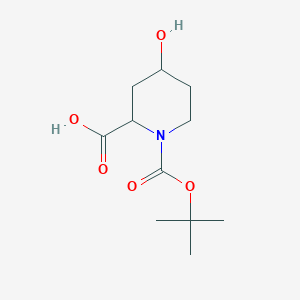
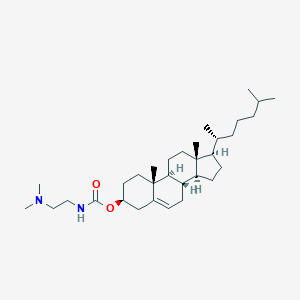
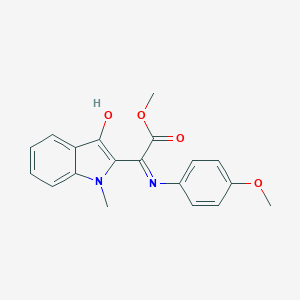
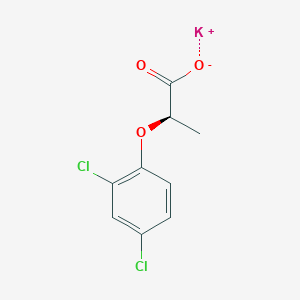
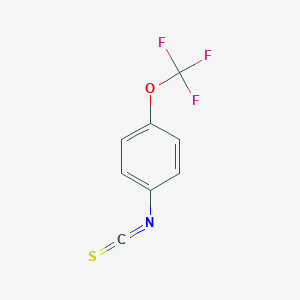
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B51007.png)